(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid, also known as LY341495, is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluRs). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid acts as a competitive antagonist of group II mGluRs, which are G protein-coupled receptors that modulate the release of glutamate and other neurotransmitters in the brain. By blocking the activation of these receptors, this compound reduces the inhibitory tone on glutamate release, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models and in vitro systems. These include modulation of synaptic transmission, reduction of anxiety-like behavior, attenuation of drug-seeking behavior, and improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a highly selective and potent antagonist of group II mGluRs, which makes it a valuable tool compound for investigating the role of these receptors in various biological processes. However, its use is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several directions for future research on (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid and its potential therapeutic applications. These include:
1. Development of more stable and bioavailable analogs of this compound for in vivo studies.
2. Investigation of the role of group II mGluRs in various neurological and psychiatric disorders, and the potential therapeutic benefits of modulating these receptors.
3. Identification of downstream signaling pathways and molecular targets of group II mGluRs, and their potential involvement in disease pathogenesis.
4. Development of novel therapeutic strategies targeting group II mGluRs, either alone or in combination with other drugs.
In conclusion, this compound is a potent and selective antagonist of group II mGluRs that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool compound for investigating the role of mGluRs in synaptic transmission and plasticity.
Métodos De Síntesis
The synthesis of (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with (R)-2-amino-3-phenylpropanoic acid, followed by purification and characterization of the final product. The synthesis has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been used as a tool compound in basic research to investigate the role of mGluRs in synaptic transmission and plasticity.
Propiedades
IUPAC Name |
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGJVMGSVOXCA-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.